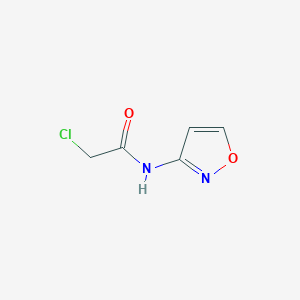

2-chloro-N-(1,2-oxazol-3-yl)acetamide

カタログ番号:

B2408339

CAS番号:

92981-84-5

分子量:

160.56

InChIキー:

GELQNFUTLQVZIW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

“2-chloro-N-(1,2-oxazol-3-yl)acetamide” is a chemical compound with the molecular formula C5H5ClN2O2 . It has a molecular weight of 160.56 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring attached to an acetamide group with a chlorine atom . The InChI code for this compound is 1S/C8H11ClN2O2/c1-5(2)6-3-8(13-11-6)10-7(12)4-9/h3,5H,4H2,1-2H3,(H,10,12) .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 160.56 . Unfortunately, additional physical and chemical properties such as boiling point, solubility, and density were not available in the retrieved data.科学的研究の応用

Synthesis of New Chemical Compounds

- The compound has been used in the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles through a reaction with dimethylamine, leading to the formation of 5-(dimethylamino)-2-[(dimethylamino)methyl]-1,3-oxazole-4-carbonitrile (Shablykin, Volosheniuk, & Brovarets, 2018).

Antimicrobial Activities

- A study focused on the synthesis of some 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives using a reaction involving 2-chloro-N-(1,2-oxazol-3-yl)acetamide. These derivatives exhibited significant antimicrobial activities against various bacteria and fungi (Turan-Zitouni, Kaplancıklı, Özdemir, Revial, & Güven, 2007).

Biological Assessment and Synthesis

- The compound was involved in the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, and these compounds were subjected to a biological assessment. This study highlights the compound's role in creating biologically active heterocyclic structures (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Application in Synthesizing Imidazole Derivatives

- This compound was used in the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. The process involved dehydration with phosphoryl chloride, offering a method for creating various derivatives with potential applications (Kavina, Sizov, & Yakovlev, 2018).

Antibacterial and Antifungal Activities

- Research involving the synthesis of novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, derived from this compound, demonstrated notable antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).

特性

IUPAC Name |

2-chloro-N-(1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQNFUTLQVZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

2-Chloroacetyl chloride (0.21 ml, 2.66 mmol) was dissolved in DCM (10 ml) and the solution was cooled to 0° C. with an ice-bath. Isoxazol-3-amine (0.41 ml, 5.58 mmol) was added dropwise and a white suspension was obtained. The mixture was stirred at room temperature for 2 hours, then the suspension was evaporated and the residue was purified by flash chromatography (ether/EtOAc=8/2 to 7/3) to obtain 2-chloro-N-(isoxazol-3-yl)acetamide (367 mg, 86% yield) as an off-white solid.

Yield

86%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)

![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)

![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)

![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)